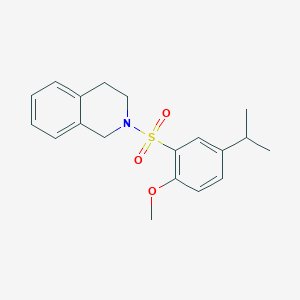
2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline is a complex organic compound with a unique structure that combines a sulfonyl group, an isoquinoline ring, and a methoxy group
Métodos De Preparación
The synthesis of 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized using the Pomeranz-Fritsch reaction, which involves the cyclization of an aromatic aldehyde with an aminoacetal under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the isoquinoline derivative in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The isoquinoline ring can intercalate with DNA, affecting gene expression and cellular function .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline include:
2-(2-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.
2-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline: Contains a methyl group instead of a propan-2-yl group, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14(2)16-8-9-18(23-3)19(12-16)24(21,22)20-11-10-15-6-4-5-7-17(15)13-20/h4-9,12,14H,10-11,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJRUVYUBMSQEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2413844.png)
![N-[[2-(Dimethylamino)-5-(3-ethylsulfanylpropanoylamino)phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413845.png)
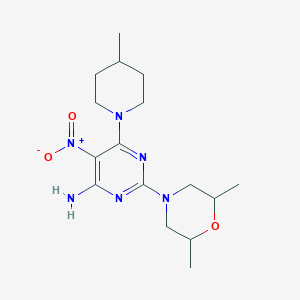

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)
![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)
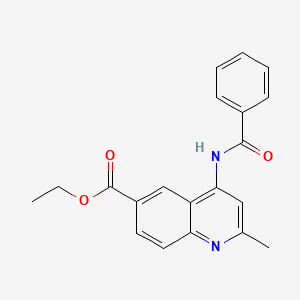

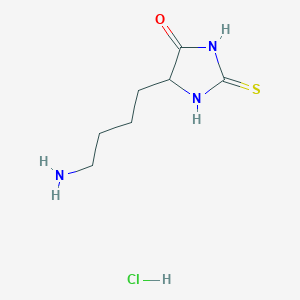
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)

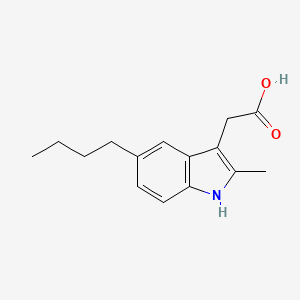
![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)
